1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and iodo groups, as well as an aldehyde functional group. The presence of these substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step synthetic routesFor instance, the preparation of pyrazoles can be achieved through the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Subsequent functionalization steps, such as iodination and difluoromethylation, are carried out under controlled conditions to yield the desired compound .
Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. The use of phase-transfer catalysts and other advanced techniques can facilitate large-scale production .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.
These reactions are typically carried out under specific conditions, such as the presence of catalysts, controlled temperatures, and inert atmospheres, to achieve high selectivity and yield.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity . The iodo group can participate in halogen bonding, further modulating the compound’s biological effects . These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Lacks the iodo and aldehyde groups, resulting in different chemical and biological properties.
The unique combination of substituents in this compound imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3F2IN2O |
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Molecular Weight |
271.99 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-iodopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H3F2IN2O/c6-5(7)10-4(2-11)3(8)1-9-10/h1-2,5H |
InChI Key |
QDXOOWGBGYWBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1I)C=O)C(F)F |
Origin of Product |
United States |
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